SKI V

SphK1 Inhibition Cancer Research Sphingolipid Signaling

Purchase SKI V as a high-purity chemical probe for preclinical cancer research, including osteosarcoma and cervical cancer models. This synthetic aurone features a critical 3',4'-dihydroxy substitution, essential for its non-competitive SphK1 inhibition (IC50 2 μM) and PI3K/HDAC polypharmacology. Substitution with analogs lacking this precise catechol moiety is unsound, ensuring your study's target engagement fidelity. Bulk quantities are available for in vivo studies.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
Cat. No. B2592955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKI V
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2
InChIInChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8-
InChIKeyHCBULGQMULJTCM-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one (SKI V): Chemical Class, Primary Targets, and Baseline Activity


(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one, commonly known as SKI V or 3',4'-dihydroxyaurone, is a synthetic flavonoid derivative belonging to the aurone class, characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core structure [1]. It is a small molecule (MW 254.24) primarily recognized as a non-competitive, non-lipid inhibitor of sphingosine kinase (SphK), with a reported IC50 of 2 μM against GST-hSK . The compound also exhibits secondary inhibitory activity against phosphoinositide 3-kinase (PI3K) with an IC50 of 6 μM for hPI3k . Beyond kinase inhibition, this specific 3',4'-dihydroxy substitution pattern on the aurone scaffold is associated with inhibitory activity against several isoforms of the histone deacetylase (HDAC) complex [2].

Why Generic Substitution of (2Z)-2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one Fails: Critical Structure-Activity Dependencies


Generic substitution of (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one (SKI V) is scientifically unsound due to the extreme sensitivity of its pharmacological profile to subtle structural modifications on the aurone scaffold. The presence and specific position of the catechol (3',4'-dihydroxy) moiety on the benzylidene ring is a critical determinant of its activity. For example, DFT studies show that this catechol group is essential for enabling multiple hydrogen atom transfer (HAT) reactions, which directly correlates with its radical scavenging capacity [1]. Furthermore, in related aurone series evaluated as alkaline phosphatase inhibitors, variations in the hydroxylation pattern on the same ring result in IC50 values ranging from >30 μM to ~1 μM, underscoring that even minor changes abolish potent inhibition [2]. Similarly, while the aurone core can be optimized for other targets like DRAK2, achieving sub-micromolar potency (e.g., IC50 = 0.25 μM) requires entirely different substitution patterns that are absent in SKI V [3]. Therefore, any analog lacking the precise 3',4'-dihydroxy substitution pattern of SKI V will exhibit a fundamentally different and unpredictable polypharmacology, rendering it an unsuitable substitute for applications requiring specific SphK1/PI3K/HDAC modulation.

Quantitative Differentiation Evidence for (2Z)-2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one (SKI V) vs. Closest Analogs


SKI V Demonstrates Potent SphK1 Inhibition with an IC50 of 2 μM, Positioning It as a Well-Characterized Non-Lipid Tool Compound

SKI V is a well-validated, non-competitive, non-lipid SphK1 inhibitor with a reported IC50 of 2 μM against GST-hSK in enzymatic assays . This potency is comparable to other established SphK1 tool inhibitors like SKI-II (IC50 = 0.5 μM) but is distinct from more recent, highly selective inhibitors such as PF-543, which exhibits >100-fold selectivity for SphK1 over SphK2 . Importantly, SKI V's profile is that of a non-lipid inhibitor, differentiating it from lipid-competitive SphK inhibitors like FTY720 (Fingolimod) . The compound's dual SphK1/PI3K inhibitory profile (IC50 = 6 μM for hPI3k) provides a unique polypharmacology that is absent in more selective SphK1 agents .

SphK1 Inhibition Cancer Research Sphingolipid Signaling

In Vivo Efficacy of SKI V in Osteosarcoma Xenograft Model Demonstrates Anti-Tumor Activity at 30 mg/kg

In an osteosarcoma (OS) xenograft model using nude mice, daily intraperitoneal administration of SKI V at a dose of 30 mg/kg for 18 days resulted in significant suppression of tumor growth [1]. This anti-tumor effect was mechanistically linked to SphK1 inhibition, an increase in pro-apoptotic ceramide levels, and downstream inhibition of the Akt-mTOR signaling pathway within the tumor tissues [1]. This contrasts with structurally related aurones which, while active in vitro, lack reported in vivo efficacy data or have not been evaluated in this specific sarcoma model.

Osteosarcoma In Vivo Pharmacology Xenograft Model

SKI V's Anti-Cancer Activity in Cervical Cancer Models is Superior to Its Inactive Analogs and Validated In Vivo at 25 mg/kg

In a primary human cervical cancer xenograft model, SKI V administered intraperitoneally at 25 mg/kg daily for 15 days significantly inhibited tumor growth in nude mice [1]. This in vivo efficacy corroborates extensive in vitro findings where SKI V robustly suppressed cell viability, colony formation, proliferation, and migration across different primary and immortalized cervical cancer cell lines . The activity is specific to the compound, as it induced both apoptosis and programmed necrosis, a phenotype not observed with inactive aurone analogs.

Cervical Cancer In Vivo Efficacy Xenograft Model

SKI V Acts as a Multi-Isoform HDAC Inhibitor, a Profile Distinct from Single-Target HDAC Probes

SKI V (3',4'-dihydroxyaurone) is annotated in authoritative databases (ChEBI, NCI) as an inhibitor of several isoforms of the histone deacetylase (HDAC) complex [1]. This is supported by a study where four aurones, including those with the 3',4'-dihydroxy substitution pattern, showed HDAC inhibitory activity with IC50 values below 20 μM in enzymatic assays [2]. This multi-isoform HDAC inhibitory activity, combined with its SphK1/PI3K inhibition, provides a unique polypharmacological profile that is not found in highly selective, single-target HDAC inhibitors like vorinostat (SAHA) or romidepsin.

HDAC Inhibition Epigenetics Polypharmacology

Computational Evidence Suggests SKI V Core is a Superior Hydrogen/Electron Donor than the Common Antioxidant Luteolin

A density functional theory (DFT) study on a series of natural 3',4'-dihydroxy aurones, which includes the core scaffold of SKI V, indicates that these compounds are predicted to be more efficient hydrogen atom and electron donors than luteolin, a well-known flavonoid antioxidant [1]. The study calculated lower O-H bond dissociation enthalpy (BDE) and adiabatic ionization potential (IP) values for the aurone series compared to luteolin, suggesting enhanced radical scavenging potential. This theoretical advantage is attributed to the specific 3',4'-dihydroxy (catechol) substitution on the B-ring of the aurone core [2].

Antioxidant DFT Study Radical Scavenging

High-Value Research Application Scenarios for (2Z)-2-[(3,4-Dihydroxyphenyl)methylidene]-1-benzofuran-3-one (SKI V)


In Vivo Preclinical Studies in SphK1-Driven Cancers (e.g., Osteosarcoma, Cervical Cancer)

SKI V is ideally suited as a chemical probe for in vivo preclinical studies in cancer models where SphK1 is implicated, particularly osteosarcoma and cervical cancer. Its validated in vivo efficacy at 25-30 mg/kg via intraperitoneal injection in xenograft models provides a robust, literature-supported dosing paradigm for researchers. The compound's dual SphK1/PI3K inhibition offers a unique pharmacological profile for interrogating the interplay between sphingolipid and PI3K/Akt/mTOR signaling in tumor growth and progression [1]. Its characterization as a non-lipid inhibitor further distinguishes it from lipid-competitive SphK1 inhibitors, allowing for orthogonal mechanistic studies .

Investigating Polypharmacology at the Intersection of Kinase and Epigenetic Signaling

For academic groups or biotech companies exploring polypharmacology, SKI V serves as a valuable tool compound due to its combined inhibitory activity against SphK1, PI3K, and multiple HDAC isoforms. This profile allows for the simultaneous modulation of kinase-driven signaling cascades and epigenetic regulation in a single molecule. This is particularly relevant in cancer biology, where both pathways are frequently dysregulated. The compound can be used to establish proof-of-concept for multi-target therapeutic strategies, providing a benchmark for the development of novel, dual-acting SphK/HDAC inhibitors [2]. This scenario is supported by the compound's documented HDAC inhibitory activity in enzymatic and cellular assays [3].

Use as a Well-Characterized Comparator for Next-Generation SphK1 Inhibitor Development

In medicinal chemistry and drug discovery programs focused on developing novel SphK1 inhibitors, SKI V is an essential comparator compound. Its well-documented IC50 of 2 μM for SphK1, coupled with its known off-target activity on PI3K (IC50 = 6 μM) and lack of SphK2 selectivity, provides a clear performance baseline [1]. New chemical entities can be benchmarked against SKI V to demonstrate improvements in potency, selectivity, and reduced polypharmacology. Its non-lipid, aurone-based scaffold also offers a structurally distinct comparator for programs exploring alternative chemotypes beyond the more common lipid-like SphK1 inhibitors .

Radical Scavenging and Antioxidant Mechanism Studies

Given the computational evidence suggesting that the 3',4'-dihydroxyaurone scaffold is a more efficient hydrogen/electron donor than luteolin, SKI V and its close structural analogs are well-suited for in vitro studies investigating the mechanisms of radical scavenging and antioxidant activity [4]. The catechol moiety on the B-ring enables multiple H+/e- transfer reactions, a property that can be exploited in biochemical assays designed to dissect antioxidant pathways [5]. This application leverages the compound's fundamental chemical properties rather than its biological target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKI V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.